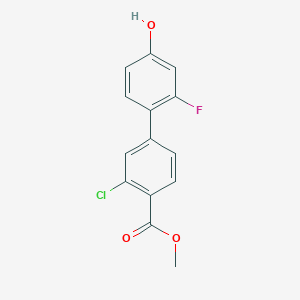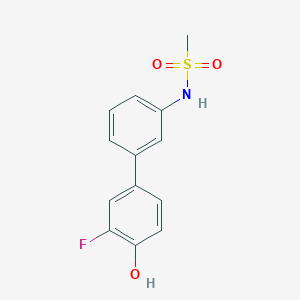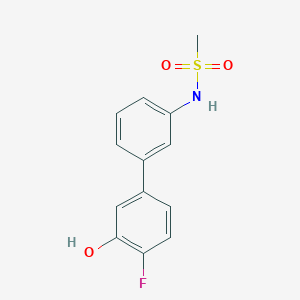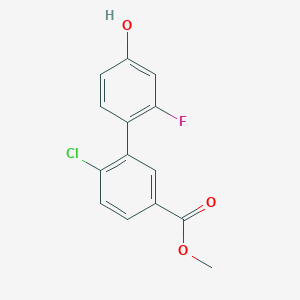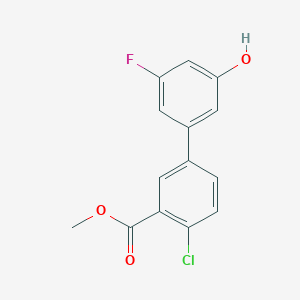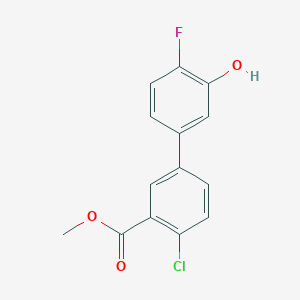
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (FPCP) is an organic compound with a molecular formula of C13H14FNO2. It is a white powder with a melting point of 116-118°C and a boiling point of 298-300°C. FPCP is used in a variety of applications, including scientific research, drug synthesis, and as a stabilizer in the production of certain pharmaceuticals.
Mecanismo De Acción
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is believed to act as an electron acceptor in certain chemical reactions, allowing the transfer of electrons from a donor molecule to the 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% molecule. This electron transfer is believed to be responsible for many of the unique properties of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, such as its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the activity of certain enzymes, which can have a variety of effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is its low toxicity. It is generally considered to be safe to use in laboratory settings, and it has a low risk of causing adverse reactions in humans. However, 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be difficult to obtain in large quantities, as it is a relatively rare compound. Additionally, it is relatively expensive, and its reactivity can vary depending on the reaction conditions used.
Direcciones Futuras
1. Further research into the mechanism of action of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in order to better understand its effects on biochemical and physiological processes.
2. Development of new synthetic routes for the production of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in order to make it more widely available and cost-effective.
3. Investigation of the potential therapeutic applications of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, such as its anti-inflammatory and anti-cancer properties.
4. Development of new methods for using 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a fluorescent probe in biochemical assays.
5. Exploration of the potential use of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a catalyst in chemical reactions.
6. Investigation of the potential use of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a reagent in organic synthesis.
7. Exploration of the potential use of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in the synthesis of pharmaceuticals.
8. Further research into the potential toxicological effects of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%.
Métodos De Síntesis
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized by a process known as the Suzuki-Miyaura reaction. This process involves the coupling of two components, an aryl halide and an organoboron compound, in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere such as nitrogen or argon, in order to prevent oxidation of the reactants. The reaction is typically carried out at a temperature of 80-100°C, and the reaction time can vary from several minutes to several hours, depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biochemical assays. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics.
Propiedades
IUPAC Name |
[3-(3-fluoro-4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-11-13(6-7-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZGJUVQDUAFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684558 |
Source


|
| Record name | (3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-35-9 |
Source


|
| Record name | (3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375044.png)



